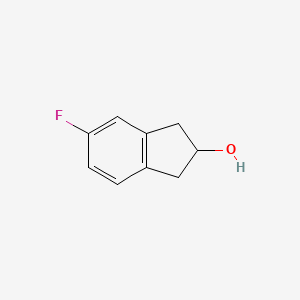

5-Fluoro-2,3-dihydro-1H-inden-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

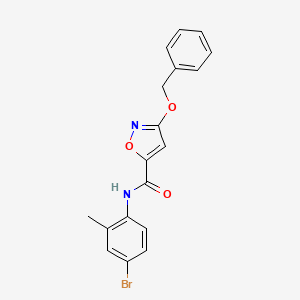

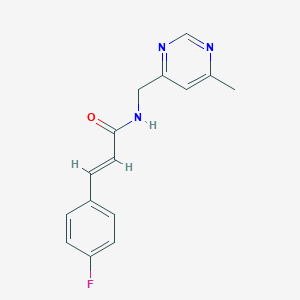

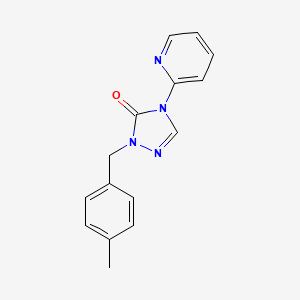

5-Fluoro-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C9H9FO . It has a molecular weight of 152.16 g/mol . The IUPAC name for this compound is 5-fluoro-2,3-dihydro-1H-inden-2-ol .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2,3-dihydro-1H-inden-2-ol is1S/C9H9FO/c10-7-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2 . The Canonical SMILES structure is C1CC2=C(C1O)C=CC(=C2)F . Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydro-1H-inden-2-ol is a powder . It has a melting point of 72-73°C . The compound has a topological polar surface area of 20.2 Ų . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs) Application

5-Fluoro-2,3-dihydro-1H-inden-2-ol derivatives have been utilized in the development of highly efficient blue emitters for OLED devices. These fluoro derivatives, featuring high fluorescence quantum yields, demonstrate remarkable external quantum efficiency and maximum brightness in OLED applications, highlighting their potential in display technologies (Li et al., 2007).

NMR Spectroscopy in Nucleic Acids Research

In nucleic acids research, 5-fluoro pyrimidines, related to 5-Fluoro-2,3-dihydro-1H-inden-2-ol, are used as labels in 1D 19F NMR spectroscopy. They enable the probing of DNA and RNA secondary structures without significantly affecting their equilibrium characteristics. This application is crucial for understanding the conformational transitions of nucleic acids (Puffer et al., 2009).

Cancer Research and Chemotherapy

5-Fluorouracil, closely related to 5-Fluoro-2,3-dihydro-1H-inden-2-ol, is a key compound in cancer treatment. It has been extensively studied for its mechanisms of action and strategies to enhance its anticancer activity. Advances in understanding its mechanism have led to the development of more effective cancer therapies (Longley et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related indole derivatives have been found to exhibit antiviral activity by inhibiting the replication of certain viruses . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown inhibitory activity against a broad range of RNA and DNA viruses .

Biochemical Pathways

Indole derivatives are known to interact with various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

The compound’s molecular weight (15217) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Related indole derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It is known that the compound should be stored in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.

Propiedades

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJQIDXHQLVRFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2,3-dihydro-1H-inden-2-ol | |

CAS RN |

929533-60-8 |

Source

|

| Record name | 5-fluoro-2,3-dihydro-1H-inden-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2370197.png)

![(4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2370199.png)

![8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370201.png)

![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)

![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)

![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)